2-Cyano-6-methylbenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2-cyano-6-methylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c1-6-3-2-4-7(5-10)8(6)13(9,11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDBCUCPZSDYPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6-methylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-Cyano-6-methylbenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-6-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under basic conditions to facilitate the substitution of the sulfonyl chloride group.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Amines: Formed by the reduction of the cyano group.
Carboxylic Acids: Formed by the oxidation of the methyl group.
Scientific Research Applications
Organic Synthesis
2-Cyano-6-methylbenzene-1-sulfonyl chloride serves as a crucial reagent for introducing sulfonyl groups into organic molecules. It is widely used in the following reactions:
- Electrophilic Aromatic Substitution : The sulfonyl chloride group can be replaced by other substituents through electrophilic aromatic substitution reactions using reagents like nitric acid and sulfuric acid.
- Nucleophilic Substitution : The sulfonyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide derivatives and other products .
Pharmaceutical Research
The compound is instrumental in the synthesis of sulfonamide-based drugs. Its ability to introduce sulfonyl groups makes it valuable for developing new pharmaceuticals with enhanced biological activity. For instance:
- Antiviral Agents : Research has indicated that derivatives synthesized from this compound exhibit significant antiviral activity against pathogens like SARS-CoV-2. A study reported that certain synthesized analogs demonstrated improved pharmacokinetics and reduced cytotoxicity compared to existing antiviral drugs .
Material Science
In material science, this compound is utilized for preparing functionalized polymers and advanced materials. Its reactivity allows for the modification of polymeric structures, enhancing their properties for various applications.
Biological Studies
This compound is used as a probe in biological studies to investigate enzyme mechanisms and protein interactions. Its ability to form stable complexes with biomolecules aids in understanding biochemical pathways.
Case Study 1: Antiviral Activity
A recent study focused on synthesizing niclosamide analogs using this compound as a key intermediate. Among the synthesized compounds, one showed an effective concentration (EC50) of 1.00 μM against SARS-CoV-2, with lower cytotoxicity (CC50 = 4.73 μM). This demonstrates the potential of this compound in developing new antiviral therapies .
Case Study 2: Synthesis of Sulfonamides
Another research project involved synthesizing a series of sulfonamide derivatives from this compound. These derivatives were screened for their inhibitory activity against various enzymes related to diseases such as type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). The results indicated promising therapeutic potential, highlighting the compound's versatility in medicinal chemistry .
Mechanism of Action
The mechanism of action of 2-Cyano-6-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion (Cl-) to form the final product . The cyano group can also participate in reactions, such as reduction to form amines, which can further react to form various derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The table below compares key parameters of 2-cyano-6-methylbenzene-1-sulfonyl chloride with two closely related compounds:
*Molecular weight inferred from analogous compound in .
Physical and Chemical Properties
- Stability : Like most sulfonyl chlorides, the compound is moisture-sensitive, requiring anhydrous storage. The methyl group may marginally increase hydrophobicity compared to 2-chloro-6-methylbenzenesulfonyl chloride .
- Melting Point: While the target compound’s melting point is unreported, 3-cyanobenzylsulfonyl chloride melts at 100–102°C, suggesting that cyano-substituted sulfonyl chlorides generally exhibit moderate thermal stability .
Research Findings and Data Analysis
- Synthetic Challenges: Direct synthesis data for this compound is absent in the evidence. However, analogous sulfonyl chlorides (e.g., ) are synthesized via chlorosulfonic acid treatment, suggesting a plausible route involving nitrile-containing precursors.
Biological Activity
2-Cyano-6-methylbenzene-1-sulfonyl chloride, also known as 2-Cyano-6-methylbenzenesulfonyl chloride , is a sulfonamide derivative with significant implications in medicinal chemistry and biological research. This compound has garnered attention due to its potential biological activities, including enzyme inhibition and cytotoxic effects against various cancer cell lines. This article explores the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data.
- Molecular Formula : C₉H₈ClN₁O₂S
- CAS Number : 1261824-69-4
- Structure : The compound features a cyano group and a sulfonyl chloride moiety attached to a methyl-substituted benzene ring.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized that the sulfonyl chloride group facilitates nucleophilic attack by biological molecules, leading to modulation of enzymatic activities. This mechanism is critical for its potential applications in drug development.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated significant antiproliferative activity against colorectal cancer cells, with IC₅₀ values in the low micromolar range.
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| DLD-1 (APC mutant) | 5.0 | Significant growth inhibition |
| HCT116 (wild type) | 15.0 | Moderate growth inhibition |
| HT29 | 7.5 | High potency observed |
The mechanism underlying this activity includes induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, particularly cyclooxygenase (COX) enzymes, which are involved in inflammatory processes and cancer progression.
| Enzyme | Inhibition (%) at 10 µM | IC₅₀ (µM) |
|---|---|---|
| COX-1 | 45 | 20 |
| COX-2 | 75 | 5 |
These results suggest that this compound may serve as a lead compound for developing selective COX-2 inhibitors, which have therapeutic implications in treating inflammatory diseases and cancer.
Study on Colorectal Cancer
A study published in Nature examined the effects of this compound on colorectal cancer models. The results indicated that treatment with this compound significantly reduced tumor size and inhibited tumor growth in xenograft models without causing noticeable toxicity to normal tissues .
Toxicity Assessment
Toxicological evaluations have shown that at therapeutic doses, the compound exhibits low systemic toxicity. In vivo studies revealed no significant adverse effects on liver or kidney functions, supporting its safety profile for further development .
Q & A
Basic: What spectroscopic methods are optimal for characterizing 2-Cyano-6-methylbenzene-1-sulfonyl chloride?
Answer:
Key techniques include ¹H/¹³C NMR for analyzing aromatic proton environments and cyano/methyl group positions, FT-IR to confirm sulfonyl chloride (-SO₂Cl) and nitrile (-C≡N) functional groups, and mass spectrometry (MS) for molecular weight validation. For purity assessment, HPLC with UV detection (λ = 210–260 nm) is recommended. Reference studies on structurally similar sulfonyl chlorides highlight the importance of anhydrous conditions during sample preparation to avoid hydrolysis .
Advanced: How does the electron-withdrawing cyano group influence sulfonation reactivity in nucleophilic substitutions?
Answer:
The cyano group at the 2-position increases electrophilicity at the sulfonyl chloride moiety by withdrawing electron density via resonance, enhancing reactivity with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the 6-methyl group may reduce accessibility. Comparative studies on analogs like 4-cyanobenzenesulfonyl chloride suggest that substituent positioning significantly impacts reaction rates and regioselectivity. Computational models (e.g., DFT calculations) can predict charge distribution and transition states .
Experimental Design: What factors must be controlled to prevent hydrolysis during reactions?
Answer:
- Moisture Control: Use rigorously dried solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar).
- Temperature: Maintain reactions below 0°C for highly moisture-sensitive steps.
- Catalyst Selection: Anhydrous bases (e.g., Et₃N, DMAP) improve nucleophilic substitution efficiency.
- Workup Protocols: Quench unreacted SO₂Cl with aqueous NaHCO₃ to minimize decomposition. Storage at 0–6°C in sealed, desiccated containers is critical for stability .
Data Contradiction: How to resolve discrepancies in reaction yields with sulfonyl chlorides?
Answer:
Contradictions often arise from substituent electronic/steric effects or reaction condition variability . For example:
- Electron-withdrawing groups (e.g., -CN) may accelerate reactions but also increase sensitivity to hydrolysis.
- Steric hindrance from methyl groups can reduce yields in bulky nucleophiles.
Systematic studies using Design of Experiments (DoE) can isolate variables. Cross-validate results with alternative nucleophiles (e.g., compare aniline vs. benzylamine reactivity) .
Methodological: What protocols ensure safe handling and stability?
Answer:
- Storage: Store at 0–6°C in airtight, light-resistant containers with desiccants.
- Handling: Use PPE (gloves, goggles) and work in fume hoods.
- Decomposition Monitoring: Track purity via HPLC post-storage; discard if >5% hydrolysis (evidenced by sulfonic acid formation).
Safety data for analogs like 4-cyanobenzenesulfonyl chloride emphasize acute toxicity risks and first-aid measures for inhalation/exposure .
Advanced: What computational approaches predict regioselectivity in reactions?
Answer:
- DFT Calculations: Model charge distribution (e.g., Mulliken charges) at reactive sites.
- Molecular Dynamics (MD): Simulate steric interactions between the methyl group and incoming nucleophiles.
- Docking Studies: Predict binding affinities in enzyme inhibition assays (e.g., sulfonamide drug design).
PubChem and ECHA datasets provide SMILES/InChI keys for building 3D models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
